molecular formula C23H20N4O2S B1226337 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide

Cat. No. B1226337
M. Wt: 416.5 g/mol
InChI Key: PPZRWTWOIPKTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide is a member of 1,3-oxazoles.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Compounds related to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide have been utilized in the synthesis of various heterocyclic compounds. These compounds serve as essential intermediates or building blocks in organic synthesis, enabling the formation of complex molecular structures with potential applications in medicinal chemistry and material science. For instance, 2-Thioxopyrimidinyl derivatives were prepared and used to generate 2-thioxo-1,3-dihydropyridino[2,3-d]pyrimidin-4-ones, which further react to produce pyridino[2,3-d]triazolo[4,5-a]pyrimidin-4-ones. These reactions underline the versatility of such compounds in synthesizing a variety of heterocyclic structures with potential therapeutic applications (Hassneen & Abdallah, 2003).

2. Synthesis of Anticonvulsant Agents

Research has explored the synthesis of derivatives of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide as potential anticonvulsant agents. For example, derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides have been directly synthesized and evaluated for their interaction with anticonvulsant biotargets. Preliminary studies have indicated moderate anticonvulsant activity, opening avenues for further exploration in the development of new anticonvulsant drugs (Severina et al., 2020).

3. Antitumor Activities

Certain derivatives of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide have been investigated for their potential antitumor activities. For instance, rare earth metal complexes with 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid were synthesized and characterized, showing promising suppression ratios against various tumor cell lines. This highlights the potential of these compounds in the development of new therapeutic agents for cancer treatment (Qu et al., 2006).

properties

Product Name

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C23H20N4O2S/c1-15-13-16(2)25-23(24-15)30-14-19(28)26-22-27-20(17-9-5-3-6-10-17)21(29-22)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3,(H,26,27,28)

InChI Key

PPZRWTWOIPKTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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